Mercuric ethylhexoate
Description
Historical Trajectories in Organometallic Chemistry Development
The roots of organometallic chemistry can be traced back to the 18th century. In 1760, French chemist Louis Claude Cadet de Gassicourt synthesized what is now known as cacodyl (B8556844) oxide, an organoarsenic compound, marking an early, albeit accidental, foray into this field. wikipedia.orguga-editions.com However, the deliberate synthesis of organometallic compounds began to take shape in the 19th century. A pivotal moment came in 1827 with the synthesis of Zeise's salt, K[PtCl₃(C₂H₄)], by Danish chemist William Christopher Zeise. uga-editions.comnumberanalytics.com This platinum-ethylene complex was the first isolated compound containing a metal-olefin bond and challenged conventional theories of chemical bonding at the time. numberanalytics.comtheunchainedlibrary.com
The mid-19th century saw a flurry of significant discoveries. Edward Frankland's synthesis of diethylzinc (B1219324) in 1849 is often considered a landmark event that truly launched the field of main-group organometallic chemistry. numberanalytics.comacs.org Frankland's work was not only groundbreaking in its own right but also paved the way for the synthesis of other organometallic compounds. uga-editions.comacs.org He introduced the term "organo-metallic" in 1852 to describe the various alkyl species of tin and mercury he had synthesized. researchgate.net Following Frankland's discoveries, the synthesis of various other organometallic compounds, such as those of tin and boron, rapidly advanced. uga-editions.com The development of Grignard reagents (organomagnesium halides) by Victor Grignard at the turn of the 20th century further revolutionized organic synthesis and solidified the importance of organometallic compounds as versatile reagents. libretexts.org
The 20th century witnessed an explosion in organometallic research, with the discovery of ferrocene (B1249389) in 1951 marking a significant turning point. libretexts.orgscribd.com The unique "sandwich" structure of ferrocene opened up a new area of study focused on transition metal π-complexes. uga-editions.com This period also saw the development of important industrial processes catalyzed by organometallic compounds, such as the Ziegler-Natta polymerization of olefins. libretexts.org
Position of Mercury Compounds within Modern Organometallic Research
Organomercury compounds hold a distinct and historically significant position within organometallic chemistry. wikipedia.org The synthesis of organomercury compounds dates back to the mid-19th century, with Frankland's work being among the earliest examples. uga-editions.comresearchgate.net For a long time, organomercury compounds were key substrates for mechanistic studies of electrophilic and radical substitution reactions due to their stability and the diverse structural types available. thieme-connect.de
In contemporary organometallic research, the use of mercury compounds has been significantly curtailed in many applications due to their high toxicity. wikipedia.org However, they remain subjects of academic interest for understanding fundamental principles of bonding and reactivity. researchgate.net The Hg-C bond is known for its stability towards air and moisture, which allows for easier handling in laboratory settings compared to many other organometallic reagents. wikipedia.orgthieme-connect.de
Research continues into the synthesis and reactivity of novel organomercury compounds, exploring their structural diversity and potential applications in specific synthetic transformations. researchgate.netresearchgate.net For instance, solvomercuration reactions of alkenes and alkynes remain a widely employed method for the preparation of various organomercurials. researchgate.net While their large-scale industrial use has diminished, organomercury compounds are still utilized in some niche applications, including as catalysts in specific reactions and in the synthesis of other organometallic compounds through transmetalation. wikipedia.orgbritannica.com
Overview of Carboxylate Ligand Coordination in Metal Complexes
Carboxylate ligands (RCOO⁻) are versatile building blocks in coordination chemistry, capable of binding to metal centers in a variety of modes. This versatility stems from the presence of two oxygen donor atoms, which can coordinate to one or more metal ions. The coordination modes of carboxylate ligands are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the carboxylate's R group, and the reaction conditions.
Common coordination modes of carboxylate ligands include:
Monodentate: The carboxylate ligand binds to a single metal center through one of its oxygen atoms.
Bidentate: Both oxygen atoms of the carboxylate group coordinate to the same metal center. This can occur in a chelating fashion, forming a four-membered ring, or in a bridging fashion, linking two metal centers.
Bridging: The carboxylate ligand links two or more metal centers. This can occur in several ways, including syn-syn, syn-anti, and anti-anti conformations, leading to the formation of polynuclear complexes and metal-organic frameworks (MOFs).
The coordination of carboxylate ligands to metal centers can be characterized using various spectroscopic techniques, such as infrared (IR) spectroscopy, where the separation between the asymmetric and symmetric C-O stretching frequencies provides insight into the coordination mode. X-ray crystallography is the definitive method for determining the precise coordination geometry in the solid state.
Contextualizing Mercuric Ethylhexoate within the Broader Organomercurial Landscape
This compound is an organomercury compound where the mercury(II) ion is coordinated to two ethylhexoate ligands. While specific research on this compound is not extensively documented in the provided search results, its properties and reactivity can be inferred from the general principles of organomercury chemistry and the nature of the carboxylate ligand.
As an organomercury carboxylate, this compound is part of a class of compounds that have seen historical use as fungicides and antiseptics. wikipedia.orgthieme-connect.de The ethylhexoate ligand, being a carboxylate, would be expected to coordinate to the mercury center through its oxygen atoms. The bulky 2-ethylhexyl group may influence the compound's solubility in organic solvents and its solid-state structure.
Within the broader context of organomercurials, compounds like this compound are generally considered less reactive than their alkyl or aryl counterparts, such as dimethylmercury (B1214916) or diphenylmercury (B1670734), in terms of transmetalation reactions. wikipedia.org The Hg-OOC bond is more ionic in character than a direct Hg-C bond. The primary interest in such a compound from a research perspective would likely lie in its structural chemistry, its potential as a precursor for other mercury compounds, or in specific catalytic applications where the lability of the carboxylate ligand could be advantageous.
Structure
2D Structure
Properties
IUPAC Name |
bis(2-ethylhexanoyloxy)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIDAFGRCVREO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30HgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Applications of Mercuric Ethylhexoate in Advanced Chemical Synthesis
Mechanistic Elucidation of Mercuric Ethylhexoate Catalysis
The catalytic action of this compound and related compounds varies depending on the specific chemical transformation. While detailed mechanistic pathways are not always exhaustively documented, several modes of action have been proposed for different reaction types.
In polyurethane synthesis, the mechanism for the related compound phenylmercuric 2-ethylhexanoate (B8288628) is believed to involve the coordination of the mercury atom with the polymer precursors—isocyanates and polyols. This interaction enhances the reactivity of the functional groups, thereby accelerating the formation of the urethane (B1682113) linkages that constitute the polymer backbone.
For other applications, the mechanism is described more broadly. In the waterproofing of textiles, for example, mercury 2-ethylhexanoate is understood to function by promoting the cross-linking of polymer chains within the waterproof coating, enhancing the material's integrity and function. allhdi.com
In the context of hydrocarbon oxidation, studies involving the oxidation of cumene (B47948) in the presence of this compound have shown that the reaction is preceded by the formation of a hydroperoxide-catalyst complex. researchgate.net The subsequent decomposition of this intermediate adduct into free radicals is a key step in the catalytic cycle. researchgate.net The catalytic activity of various metal 2-ethylhexanoates in this process has been found to correlate with the ionization potentials of the metals. researchgate.net
| Catalytic Process | Proposed Mechanism | Key Function |
| Polyurethane Formation | Coordination of Hg atom with isocyanate and polyol precursors. | Enhances reactivity of functional groups to accelerate polymerization. |
| Polymer Coating Cross-linking | Promotion of cross-linking between polymer chains. allhdi.com | Increases integrity and performance of coatings (e.g., waterproofing). allhdi.com |
| Hydrocarbon Oxidation | Formation and decomposition of a hydroperoxide-catalyst complex. researchgate.net | Generates free radicals to propagate the oxidation reaction. researchgate.net |
Applications in Polymerization Reactions
The primary and most well-documented catalytic use of mercuric carboxylates is in polymerization reactions, where they have been valued for their ability to control reaction kinetics and influence the properties of the final polymer.
Ring-opening polymerization (ROP) is a crucial industrial method for synthesizing a variety of biodegradable and biocompatible linear aliphatic polyesters from cyclic ester monomers. mdpi.comnih.gov The most prominent catalyst in this field is tin(II) 2-ethylhexanoate (Sn(Oct)₂), which is widely used for the polymerization of lactide and glycolide. nih.gov
The general mechanism for metal-catalyzed ROP is the coordination-insertion pathway, which involves the coordination of the cyclic monomer to the metal center, followed by nucleophilic attack by an initiator (like an alcohol) or the growing polymer chain, leading to the opening of the ring. mdpi.commdpi.com While this mechanism is well-studied for catalysts based on tin, zinc, magnesium, and bismuth, mdpi.comresearchgate.netacs.org specific research detailing the use of this compound for the ROP of cyclic esters is not prominent in the reviewed literature. The focus of catalyst development for these biocompatible polymers has been on non-toxic metals, limiting the investigation into mercury-based systems for this application. nih.gov
The use of mercury-based catalysts in the formulation of polyurethane and epoxy resins is a historically significant application. crosslinktech.com Organo-mercuric compounds, including phenylmercuric 2-ethylhexanoate, have been employed as special-purpose catalysts in polyurethane polymerization. europa.euchemicalbook.in
These catalysts are particularly valued in polyurethane elastomer systems, including coatings, adhesives, sealants, and cast elastomers (CASE applications). europa.euminamataconvention.org Their key advantage is providing a desirable "delayed action" reaction profile. zeromercury.org This is characterized by an initial induction period where the viscosity of the resin system remains low, allowing for thorough mixing and application (e.g., casting into a mold), followed by a period of rapid curing to form the final, solid product. zeromercury.org This level of kinetic control has been difficult to replicate with other catalysts, and mercury-catalyzed systems are known to yield cured polymers with unique and desirable physical properties. crosslinktech.com
In these processes, the mercury catalyst becomes incorporated into the final polymer structure and remains in the finished product. minamataconvention.orgzeromercury.org Organo-mercuric catalysts have been found to be especially effective in non-foaming polyurethane applications where precise control over the curing reaction is essential. mdpi.com
| System | Catalyst Role | Resulting Properties/Advantages |
| Polyurethane Elastomers (CASE) | Delayed-action catalyst. zeromercury.org | Provides a long pot life followed by rapid curing. zeromercury.org |
| Cast Polyurethanes | Curing agent. minamataconvention.org | Facilitates the production of complex shapes. minamataconvention.org |
| General Polyurethane/Epoxy | Polymerization catalyst. crosslinktech.com | Imparts unique cured properties that are difficult to achieve with other catalysts. crosslinktech.com |
Role in Specific Organic Transformations and Industrial Chemical Processes
Beyond its major role in polymerization, this compound and its derivatives serve as catalysts in other specific industrial processes.
Textile Finishing: Mercury 2-ethylhexanoate is used as a catalyst to promote the cross-linking of polymers in waterproof coatings for textiles. allhdi.com
Hydrocarbon Oxidation: It has been studied as a catalyst for the oxidation of cumene, a key step in the industrial synthesis of phenol (B47542) and acetone. The catalyst facilitates the decomposition of cumyl hydroperoxide. researchgate.net
Component Manufacturing: The related compound, phenylmercuric 2-ethylhexanoate, is utilized as a catalyst in the manufacturing of various industrial and consumer products, such as gaskets, seals, and electronic assemblies, where it enhances the durability and performance of the polymer materials used.
Nanomaterial Synthesis: Mercury octoate (2-ethylhexanoate) has been explored as a precursor in the synthesis of nanomaterials, where controlled reaction conditions can yield nanoparticles of mercury compounds with high catalytic activity. ohans.com
Rational Design and Evolution of Mercury-Based Catalytic Systems
The rational design of catalysts aims to systematically modify a catalyst's structure to enhance its activity, selectivity, and stability. This often involves tuning the electronic and steric environment of the metallic active center, for instance, by modifying the supporting ligands or the catalyst's support material. ed.ac.uktennessee.edu
However, in the context of mercury-based catalysts for chemical synthesis, the overwhelming research trend has been toward their replacement with less toxic alternatives, not their evolution or improvement. mdpi.comrsc.org The high toxicity of mercury and its compounds has spurred extensive research into developing mercury-free catalysts for applications like polyurethane production and acetylene (B1199291) hydrochlorination. europa.eursc.org
Despite this trend, some principles of catalyst design can be considered. Studies on phenylmercury (B1218190) carboxylates show that the nature of the carboxylate ligand (e.g., acetate (B1210297) vs. 2-ethylhexanoate) can influence the compound's properties, suggesting that ligand modification is a viable strategy for tuning performance. miljodirektoratet.no In other areas of mercury catalysis, such as the industrial use of mercuric chloride for acetylene hydrochlorination, strategies like selectively depositing the catalyst within the pores of a carbon support have been attempted to improve efficiency and reduce mercury loss. acs.org The broader field of coordination polymer chemistry also provides insights into how the rational design of metal-ligand frameworks can lead to materials with interesting structural topologies and potential catalytic applications. mdpi.com Nevertheless, for compounds like this compound, the focus of modern chemical research and process development has decisively shifted away from evolution and toward elimination.
Environmental Transformations and Biogeochemical Cycling of Organomercurial Species
Abiotic Degradation Pathways of Organomercurials in Natural Systems
Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of organomercurials in the environment.
Sunlight can induce the breakdown of organomercurial compounds. This process, known as photodecomposition or photolysis, involves the cleavage of the carbon-mercury bond upon absorption of light energy. epa.gov For instance, dissolved phenylmercuric salts undergo photochemical decomposition, resulting in the formation of mercurous salts and phenyl free radicals. epa.gov Similarly, diphenylmercury (B1670734) photolyzes in aqueous solutions to yield elemental mercury and phenyl radicals. epa.gov The efficiency of this degradation is influenced by factors such as the chemical structure of the organomercurial and the presence of other substances in the water. For example, methylmercuric thiol and sulfide (B99878) ion complexes are susceptible to photodecomposition in sunlight, with major products being methane (B114726) and inorganic mercury species. epa.gov While some organomercurials like dimethylmercury (B1214916) were initially thought to be resistant to photodecomposition, recent studies have shown they can be photochemically degraded in a range of natural waters, which may serve as a source of monomethylmercury in sunlit waters. acs.org The presence of dissolved organic matter (DOM) can also play a critical role in the photodegradation of methylmercury (B97897). researchgate.net
Table 1: Photochemical Decomposition of Selected Organomercurials
| Organomercurial Compound | Quantum Yield* | Minimum Photochemical Half-life | Primary Products | Reference |
|---|---|---|---|---|
| Diphenylmercury | 0.27 | 8.5 hours | Elemental mercury, phenyl radicals | epa.gov |
| Phenylmercuric salts | 0.24 | ~17 hours | Mercurous salts, phenyl free radicals | epa.gov |
| Methylmercuric sulfide ion | 0.65 | 0.43 hours | Methane, inorganic mercury species | epa.gov |
| Methylmercuric thiol complexes | 0.12 - 0.16 | 46 - 120 hours | Methane, inorganic mercury species | epa.gov |
Quantum yield is a measure of the efficiency of a photochemical process.
In anoxic environments, such as sediments and deeper waters, organomercurials can react with sulfides. epa.gov These reactions can lead to the formation of different mercury species. For example, in the presence of high concentrations of sulfide, monomethylmercury can react to form a complex that may dismutate into cinnabar (mercuric sulfide) and dimethylmercury. rsc.org The formation of dimethylmercury has been observed in sulfide-rich freshwater and salt marsh sediments. rsc.org Recent research has also provided the first experimental evidence for the demethylation of dimethylmercury to monomethylmercury in the presence of both dissolved sulfide and mackinawite (a form of iron sulfide). acs.org This degradation of dimethylmercury was found to be dependent on pH, with higher rates observed at a pH of 9 compared to a pH of 5. acs.org
Speciation Dynamics and Interconversion of Mercury Forms in Environmental Compartments
Mercury exists in the environment in various chemical forms, or species, including elemental mercury (Hg(0)), inorganic divalent mercury (Hg(II)), and organic forms like methylmercury (CH₃Hg⁺) and dimethylmercury ((CH₃)₂Hg). vliz.be The distribution and transformation of these species are dynamic and interconnected. acs.org
In aquatic systems, inorganic mercury can be converted to methylmercury primarily by anaerobic bacteria. researchgate.net This newly formed methylmercury can then be demethylated back to inorganic mercury through biotic and abiotic pathways. rsc.org The balance between methylation and demethylation determines the net concentration of methylmercury in an ecosystem. rsc.org
Factors influencing mercury speciation include:
Redox potential: The availability of oxygen influences the types of microbial activity and chemical reactions that can occur. researchgate.net
pH: Affects the solubility and complexation of mercury compounds. pjoes.com
Presence of ligands: Dissolved organic matter and sulfides can form strong complexes with mercury, affecting its bioavailability and reactivity. epa.gov
Environmental Fate Modeling for Organomercurial Compounds
To predict the long-term behavior and potential impact of organomercurials in the environment, scientists use environmental fate models. epa.gov These models are mathematical representations of the physical, chemical, and biological processes that govern the transport and transformation of contaminants. mdpi.com
Models like the Water Quality Analysis Simulation Program (WASP) can be used to simulate the dynamics of mercury in aquatic systems. mdpi.com These models incorporate data on:
Loading: The amount of a substance entering the environment.
Transport: How the substance moves with water currents and particles.
Transformations: Rates of processes like methylation, demethylation, and photodegradation.
Such models are crucial tools for risk assessment and for developing strategies to manage mercury pollution. mdpi.com However, a robust predictive model that can accurately calculate net methylmercury formation by incorporating all relevant environmental factors is still a critical need for accurate risk assessment. rsc.org
Transport Mechanisms and Distribution Patterns in Environmental Matrices
Once in the environment, organomercurial compounds are subject to various transport mechanisms that distribute them across different environmental compartments (air, water, soil, and biota). nih.govfrontiersin.org
Atmospheric Transport: While some organomercurials can be volatile, the primary long-range transport of mercury is in its elemental form. oup.com Phenylmercury (B1218190) compounds can degrade in the environment, and their transformation products can undergo long-range transport. europa.eu
Aquatic Transport: In water, organomercurials can be transported in dissolved form or adsorbed to suspended particles. nih.gov The partitioning between the dissolved and particulate phases is influenced by water chemistry and the amount of suspended solids. epa.gov
Sedimentation: Organomercurials and other mercury species can be removed from the water column by settling to the bottom sediments, which can act as both a sink and a source of mercury. researchgate.net
Bioaccumulation: Organomercurials, particularly methylmercury, are readily taken up by organisms and can accumulate in tissues, leading to biomagnification in food webs. nih.gov
The distribution of organomercurials is therefore highly variable, depending on the sources, the specific environmental conditions, and the dominant transport and transformation processes in a given location. researchgate.net
Advanced Analytical Methodologies for Detection and Speciation of Organomercurials
Spectrometric Techniques for Elemental and Speciated Mercury Analysis
Spectrometric methods are foundational in the analysis of mercury, offering high sensitivity and the ability to perform both total mercury and speciation analysis when coupled with separation techniques. scielo.brrsc.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and versatile technique for elemental and speciation analysis of mercury. frontiersin.org It offers exceptionally low detection limits, high selectivity, and the capability for isotopic analysis. scilit.com In ICP-MS, a sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific isotopes of mercury. lcms.cz
For the analysis of organomercurials, ICP-MS is often hyphenated with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). frontiersin.org This combination allows for the separation of different mercury species before they are introduced into the plasma for detection. scilit.com The high sensitivity of ICP-MS is particularly advantageous for detecting the ultra-trace levels of organomercurials often found in environmental and biological samples. nih.gov While specific studies on mercuric ethylhexoate are not prevalent in the literature, the established methods for other organomercurials, such as methylmercury (B97897), ethylmercury, and phenylmercury (B1218190), are readily applicable. expec-tech.commdpi.com The analysis of these compounds by HPLC-ICP-MS has been well-documented, demonstrating the technique's suitability for separating and quantifying a range of organomercury species. frontiersin.orgmdpi.com
Table 1: Performance Characteristics of ICP-MS for Mercury Speciation Analysis
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Detection Limits | 0.0126 - 0.0167 µg/L | expec-tech.com |
| Precision (RSD) | < 3.04% | expec-tech.com |
| Spiked Recovery | 92.0% - 107.4% | expec-tech.com |
| Linear Range | 1 - 20 µg/L | mdpi.com |
This table presents typical performance data for the analysis of various mercury species using HPLC-ICP-MS, illustrating the high sensitivity and precision of the technique.
Cold Vapor Atomic Absorption Spectroscopy (CVAAS) and Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) are highly sensitive and specific techniques for the determination of mercury. spectroscopyonline.com These methods are based on the principle that elemental mercury vapor strongly absorbs or fluoresces ultraviolet radiation at a specific wavelength (253.7 nm). scielo.br
In both techniques, mercury compounds in the sample are first chemically reduced to elemental mercury (Hg⁰). This volatile elemental mercury is then purged from the sample matrix with a stream of inert gas and carried into a detection cell. spectroscopyonline.com In CVAAS, a light source emitting at 253.7 nm is passed through the cell, and the amount of light absorbed by the mercury atoms is measured. spectroscopyonline.com CVAFS is even more sensitive; it measures the fluorescence emitted by the mercury atoms after they are excited by the UV lamp. spectroscopyonline.com
When coupled with separation techniques like HPLC, CVAAS and CVAFS can be used for mercury speciation. scielo.br After separation, the individual organomercurial compounds are subjected to an online process, such as UV irradiation or chemical oxidation, to convert the organically bound mercury into inorganic mercury, which is then reduced to elemental mercury for detection. jst.go.jp This hyphenated approach allows for the quantification of individual organomercury species. jst.go.jp For instance, a method combining HPLC with post-column oxidation followed by CVAAS has been demonstrated for the separation and analysis of methyl, phenyl, and ethyl mercury species. jst.go.jp
Table 2: Comparison of CVAAS and CVAFS for Mercury Analysis
| Feature | CVAAS | CVAFS | Reference |
|---|---|---|---|
| Principle | Atomic Absorption | Atomic Fluorescence | spectroscopyonline.com |
| Detection Limit | ~2 ppt | ~0.2 ppt | spectroscopyonline.com |
| Dynamic Range | 2-3 orders of magnitude | Wider than CVAAS | spectroscopyonline.com |
| Interferences | Less susceptible to quenching | Water vapor can interfere | spectroscopyonline.com |
This table highlights the key differences between CVAAS and CVAFS, two common techniques for mercury determination.
Chromatographic Separation Methods for Organomercurial Speciation
Chromatography is the cornerstone of speciation analysis, enabling the separation of individual organomercurial compounds from a mixture before their detection. scilit.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and thermally labile organomercurial compounds. frontiersin.org In HPLC, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase is used to carry the sample through the column. diva-portal.org Different compounds in the sample interact differently with the stationary phase, leading to their separation. diva-portal.org
For organomercurial analysis, reversed-phase HPLC is commonly employed, often with a mobile phase containing a complexing agent, such as L-cysteine or 2-mercaptoethanol, to improve the separation and stability of the mercury species. frontiersin.orgmdpi.com HPLC is almost always hyphenated with a sensitive detector like ICP-MS or CVAFS for the quantification of the separated mercury compounds. frontiersin.orgscilit.com The combination of HPLC with these detectors provides a powerful tool for the speciation of organomercurials in various matrices. frontiersin.org Methods have been developed for the simultaneous determination of inorganic mercury, methylmercury, and ethylmercury in water and biological samples using HPLC-ICP-MS. mdpi.com While specific applications for this compound are not extensively reported, the methods developed for phenylmercury compounds are highly relevant due to their structural similarities. jst.go.jp
Table 3: HPLC Conditions for Organomercury Speciation
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 reversed-phase | mdpi.comchromatographyonline.com |
| Mobile Phase | 0.1% L-cysteine, 5 mM NH₄H₂PO₄, 4 mM TBAH | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detector | ICP-MS or CVAFS | frontiersin.orgchromatographyonline.com |
This table outlines a typical set of parameters for the separation of organomercury species using HPLC.
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. kobe-u.ac.jp For organomercurial analysis, GC is particularly suitable for more volatile species like methylmercury and ethylmercury. researchgate.net In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A carrier gas, such as helium or nitrogen, transports the sample through the column. kobe-u.ac.jp
For less volatile organomercurials, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. oaepublish.com For example, organomercury compounds can be ethylated or propylated to increase their volatility. scilit.com GC is typically coupled with detectors like mass spectrometry (GC-MS) or atomic fluorescence spectrometry (GC-AFS) for sensitive and specific detection of the separated mercury compounds. researchgate.netoaepublish.com The analysis of phenylmercury compounds by GC has been established, suggesting that with appropriate derivatization, this technique could be applied to this compound. kobe-u.ac.jp
Table 4: GC Parameters for Organomercury Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | DB-5MS | google.com |
| Carrier Gas | Helium | kobe-u.ac.jp |
| Injector Temperature | 240°C | academicjournals.org |
| Detector | Mass Spectrometry (MS) or Atomic Fluorescence (AFS) | researchgate.netoaepublish.com |
This table provides a summary of typical parameters used in the GC analysis of organomercurials.
Electroanalytical Techniques for Organometallic Species
Electroanalytical techniques offer a sensitive and often cost-effective alternative for the determination of organometallic compounds. grafiati.com These methods are based on measuring the electrical properties, such as current or potential, of a solution containing the analyte. Voltammetric techniques, such as cyclic voltammetry and stripping voltammetry, are particularly well-suited for the analysis of redox-active species like organomercurials. scilit.compsu.edu
In these methods, a potential is applied to an electrode immersed in the sample solution, and the resulting current is measured. The potential at which the organomercurial is reduced or oxidized provides qualitative information, while the magnitude of the current is proportional to its concentration. researchgate.net The use of modified electrodes can enhance the selectivity and sensitivity of these techniques. scilit.com For instance, electrochemical detection in the reductive mode at a gold-amalgamated mercury electrode has been successfully combined with HPLC for the determination of inorganic mercury and several organomercurials. psu.edursc.org While not as commonly used for speciation as hyphenated chromatographic techniques, electroanalytical methods provide a valuable tool for studying the redox behavior of organometallic compounds and for quantitative analysis in certain applications. grafiati.comresearchgate.net
Table 5: Common Electroanalytical Techniques for Organometallics
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Measures current as potential is swept back and forth. | Investigating redox properties. | researchgate.net |
| Anodic Stripping Voltammetry (ASV) | Pre-concentration of analyte onto the electrode followed by stripping. | Trace metal analysis. | scilit.com |
| Polarography | Voltammetry using a dropping mercury electrode. | Analysis of reducible species. | oup.com |
This table summarizes some of the key electroanalytical techniques applicable to the study of organometallic compounds.
Fundamental Structural and Bonding Aspects in Mercuric Ethylhexoate Chemistry
Coordination Geometry and Ligand Field Theory in Mercury(II) Complexes
Mercury(II) complexes exhibit a variety of coordination geometries, largely influenced by the nature of the ligands and steric factors. The flexible coordination sphere of the mercury(II) ion allows for geometries ranging from linear to tetrahedral, trigonal bipyramidal, and octahedral. researchgate.net The d¹⁰ electronic configuration of Hg(II) results in no ligand field stabilization energy (LFSE), making the coordination geometry dependent on factors like ligand size and electrostatic interactions. ijcrt.org
Commonly, organomercury compounds of the type R₂Hg and RHgX, where R is an alkyl or aryl group and X is a halide or another anionic ligand, display linear or near-linear C-Hg-C or C-Hg-X geometries. libretexts.org However, the presence of donor atoms in the ligands or surrounding molecules can lead to secondary interactions, causing distortions from ideal geometries. core.ac.uk
In many mercury(II) complexes, the coordination number is greater than two, often adopting a distorted tetrahedral geometry. nih.govnih.govrsc.org For instance, complexes with bidentate ligands can exhibit a tetrahedral arrangement that is significantly distorted towards a disphenoidal geometry due to the constraints of the ligand bite angle. nih.govnih.gov The coordination geometry can also be influenced by intermolecular contacts, leading to the formation of dimers or polymeric structures in the solid state. nih.govnih.gov
Ligand Field Theory (LFT) is less influential in predicting the geometry of d¹⁰ metal ion complexes like those of mercury(II) because the d-orbitals are completely filled. ijcrt.org Consequently, the bonding is primarily understood in terms of covalent interactions and electrostatic forces rather than d-orbital splitting. numberanalytics.com The high affinity of mercury(II) for soft ligands, such as those containing sulfur, is a key aspect of its coordination chemistry, leading to the formation of stable covalent bonds. numberanalytics.com
Electronic Structure and Bonding Analysis of Organomercurial Compounds
The electronic structure of organomercurial compounds is characterized by the nature of the mercury-carbon (Hg-C) and other bonds involving the mercury center. The Hg-C bond is generally considered to be a stable covalent bond, though it is sensitive to light. wikipedia.orgslideshare.net The bonding in organomercury compounds primarily involves the 6s and 6p orbitals of mercury, with potential participation of the 5d orbitals. libretexts.org Theoretical studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding in these compounds. ekb.egaip.org
In simple organomercurials like R₂Hg, the bonding is predominantly covalent with low polarity, which accounts for their stability in the presence of water and oxygen. wikipedia.org The Hg-C bond lengths can vary depending on the substituents on the carbon atom. Electronegative substituents tend to cause a slight elongation of the Hg-C bond. core.ac.uk
Computational analyses, such as Natural Bond Orbital (NBO) analysis, have provided deeper insights into these interactions, identifying them as charge transfer phenomena, for example, from a lone pair of a donor atom to an antibonding σ* orbital of an Hg-S bond. mdpi.com Relativistic effects, particularly scalar relativistic effects, have been shown to be important in accurately describing the electronic properties, such as NMR chemical shifts, in mercurimethanes. aip.org Spin-orbit coupling can also contribute significantly to the chemical shifts, especially for compounds with less electronegative substituents. aip.org
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, X-ray Diffraction)
The structural elucidation of mercuric ethylhexoate and related organomercury compounds relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the organic ligands in organomercury compounds. ekb.egnih.gov The chemical shifts and coupling constants provide detailed information about the structure and electronic environment of the ethylhexoate moiety. nih.gov
¹⁹⁹Hg NMR is a powerful technique for directly probing the mercury center. huji.ac.il As a spin-½ nucleus with a natural abundance of 16.87%, ¹⁹⁹Hg provides sharp signals over a wide chemical shift range, which is characteristic of the type of mercury compound. huji.ac.il The large two-bond coupling constants between ¹⁹⁹Hg and protons (¹H-¹⁹⁹Hg), typically ranging from 100 to 270 Hz, and the even larger one-bond coupling to carbon (¹³C-¹⁹⁹Hg), from 600 to 3000 Hz, are particularly informative for structural assignments. huji.ac.il
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. In this compound, characteristic bands for the carboxylate group (COO⁻) are expected. The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group can indicate the coordination mode of the carboxylate ligand to the mercury atom (e.g., monodentate, bidentate, or bridging). The Hg-O stretching vibration, typically found in the range of 430-600 cm⁻¹, can also provide direct evidence of the mercury-oxygen bond. scispace.com Studies on related organomercury compounds have used IR spectroscopy to confirm their proposed structures. researchgate.net
X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the mercury atom in the solid state. nih.govnih.govtemple.edu Powder X-ray diffraction (PXRD) is used to analyze the crystalline phases of the bulk material. researchgate.netnasa.gov For this compound, X-ray diffraction would be crucial to determine if it exists as a monomer, dimer, or polymer in the solid state and to characterize any intermolecular interactions.
| Spectroscopic Technique | Information Obtained | Typical Ranges/Values for Organomercury Compounds |
| ¹H NMR | Structure and electronic environment of the organic ligand. | Chemical shifts depend on the specific organic moiety. |
| ¹³C NMR | Carbon framework of the organic ligand. | Chemical shifts depend on the specific organic moiety. |
| ¹⁹⁹Hg NMR | Direct information about the mercury coordination environment. | Wide chemical shift range depending on the compound type. |
| IR Spectroscopy | Identification of functional groups and coordination modes. | ν(Hg-O): ~430-600 cm⁻¹ scispace.com |
| X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing. | Provides definitive 3D structure. |
Computational Chemistry Approaches to Mercurial Molecular Systems
Computational chemistry has become an indispensable tool for investigating the properties of mercurial molecular systems, providing insights that can be difficult to obtain experimentally. ethernet.edu.etfcien.edu.uyacs.org Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are widely used to study the structure, bonding, and reactivity of organomercury compounds. nih.govresearchgate.net
DFT calculations are frequently employed to optimize the geometries of organomercury compounds and to predict their vibrational spectra. nih.gov These calculations can help in the assignment of experimental IR and Raman spectra. nih.gov For example, studies on mercury(II) halide complexes with 8-hydroxyquinoline (B1678124) have shown that DFT methods can accurately reproduce vibrational wavenumbers and intensities. nih.gov
Furthermore, computational methods are crucial for understanding the electronic structure and the nature of chemical bonds in these systems. aip.org Calculations can quantify the contributions of relativistic effects, which are significant for heavy elements like mercury, to properties such as NMR chemical shifts. aip.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. miljodirektoratet.no
Molecular modeling techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are used to characterize noncovalent interactions, including the secondary bonds that are prevalent in organomercury chemistry. mdpi.com These analyses can reveal the nature and strength of interactions like Hg···S or Hg···O contacts. mdpi.com
In the context of this compound, computational studies could be used to:
Predict its three-dimensional structure and compare it with experimental data.
Calculate its IR and NMR spectra to aid in experimental characterization.
Investigate the nature of the Hg-O bond and any potential intermolecular interactions.
Model its reactivity and potential decomposition pathways.
The choice of computational method and basis set is critical for obtaining accurate results for mercury-containing systems, and often, relativistic effects must be explicitly included in the calculations. aip.orgresearchgate.net
Q & A
Q. What are the key methodological considerations for synthesizing mercuric ethylhexoate with high purity?
Synthesis requires strict control of stoichiometric ratios between mercuric chloride and ethylhexoic acid under anhydrous conditions. Purity verification involves elemental analysis (Hg quantification via ICP-MS) and spectroscopic techniques (FT-IR for carboxylate coordination confirmation). Residual solvents (e.g., tetrahydrofuran, as noted in regulatory guidelines ) must be monitored using GC-MS to meet safety thresholds.
Q. How can researchers ensure reproducibility in this compound-based experimental protocols?
Reproducibility hinges on documenting hydrolysis conditions (temperature, pH, reaction time) and validating methods via factorial design experiments. For example, UV spectrophotometry for hexenuronic acid (HexA) quantification requires standardized hydrolysis with mercuric chloride, as deviations in pH (±0.2) or temperature (±2°C) alter absorbance readings . Include calibration curves and ANOVA validation for statistical rigor .
Q. What are the recommended protocols for handling this compound in laboratory settings?
Use 0.2% mercuric chloride solutions for sterilizing equipment and ensure fume hood ventilation during synthesis. Waste disposal must comply with EPA guidelines for mercury-containing compounds, emphasizing sulfide precipitation to immobilize Hg²⁺ .
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be resolved?
Discrepancies often arise from variations in bioaccumulation models or exposure matrices (e.g., aqueous vs. lipid phases). Meta-analyses should stratify data by environmental pH and organic matter content, as Hg speciation (e.g., Hg⁰ vs. Hg²⁺) affects bioavailability. Cross-reference in vitro cytotoxicity assays (e.g., MTT tests) with in vivo models to reconcile mechanistic differences .
Q. What advanced analytical techniques optimize sensitivity in detecting this compound degradation products?
Anion-exchange chromatography (AEC) outperforms UV spectrophotometry in resolving Hg-organic complexes (e.g., Hg-ethylhexoate adducts) due to superior selectivity. Pair AEC with ESI-MS for structural elucidation, particularly when studying photodegradation pathways under UV light .
Q. How should researchers design studies to assess environmental fate of this compound?
Use isotopic tracing (²⁰²Hg) to track methylation/demethylation kinetics in sediment-water systems. Incorporate geochemical parameters (redox potential, sulfide levels) into kinetic models, as HgS precipitation dominates in anaerobic environments . Validate models with field data from Hg-contaminated sites.
Methodological Guidelines
- Ethical Compliance : Adhere to institutional review protocols for mercury use, including waste disposal records and exposure monitoring .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary material submission, ensuring raw spectral data and ANOVA tables are archived .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
